N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established hierarchical naming conventions for complex heterocyclic systems. The official designation N-(3-(1H-imidazol-1-yl)propyl)-4,5-dimethylbenzo[d]thiazol-2-amine clearly delineates the structural components and their connectivity. The nomenclature begins with the benzothiazole core system, designated as benzo[d]thiazol, where the [d] descriptor indicates the specific fusion pattern of the benzene and thiazole rings. The 4,5-dimethyl substitution pattern specifies the precise positioning of methyl groups on the benzene portion of the fused ring system.
The propyl linker connecting the benzothiazole nitrogen to the imidazole ring is systematically described through the N-(3-(1H-imidazol-1-yl)propyl) designation. This nomenclature explicitly identifies the three-carbon chain (propyl) that bridges the two heterocyclic systems, with the imidazole ring attached at the terminal carbon atom. The 1H-imidazol-1-yl portion specifies both the tautomeric form of the imidazole ring and the specific nitrogen atom involved in the linkage.
The molecular formula C₁₅H₁₈N₄S provides essential compositional information for this compound. The carbon framework consists of fifteen atoms distributed across the benzothiazole core, propyl linker, and imidazole ring. The hydrogen count of eighteen atoms reflects the saturation state of the aliphatic linker and the aromatic hydrogen atoms present on both heterocyclic systems. Four nitrogen atoms are incorporated within the molecular structure, with two residing in the benzothiazole system and two in the imidazole ring. The single sulfur atom forms an integral component of the benzothiazole heterocycle, contributing to the compound's unique electronic properties.
Crystallographic Structure and Conformational Dynamics
The crystallographic analysis of this compound reveals complex three-dimensional structural arrangements governed by intermolecular interactions and conformational preferences. The compound's crystal structure demonstrates significant stabilization through hydrogen bonding networks, particularly involving the nitrogen-hydrogen interactions between the benzothiazole amino group and imidazole nitrogen atoms. These hydrogen bonds typically exhibit distances ranging from 2.8 to 3.0 Ångströms, contributing substantially to the overall crystal packing efficiency.
The benzothiazole portion of the molecule adopts a planar configuration, consistent with the aromatic character of the fused ring system. The 4,5-dimethyl substitution pattern influences the molecular geometry by introducing steric considerations that affect both intramolecular and intermolecular interactions. The methyl groups at positions 4 and 5 create a specific electronic environment that modulates the electron density distribution across the benzothiazole system, potentially affecting the compound's reactivity and binding properties.
The propyl linker connecting the benzothiazole and imidazole moieties exhibits considerable conformational flexibility in solution and solid-state environments. Molecular dynamics studies suggest that this three-carbon chain can adopt multiple conformational states, with extended and folded configurations both being energetically accessible. The conformational preferences are influenced by intramolecular interactions between the terminal imidazole ring and the benzothiazole system, as well as by intermolecular forces in the crystalline state.
The imidazole ring maintains its characteristic planar geometry, with the nitrogen atoms positioned to optimize both electronic delocalization and hydrogen bonding interactions. The attachment of the imidazole ring through the N1 position creates specific spatial relationships that influence the overall molecular conformation. Crystal packing analysis reveals π-π stacking interactions between aromatic rings, typically occurring at distances of 3.6 to 4.0 Ångströms, which contribute to the stability of the crystalline form.
Advanced crystallographic studies indicate that the compound exhibits polymorphic behavior under different crystallization conditions, with variations in solvent systems and temperature affecting the final crystal structure. The atomic packing factor calculations suggest efficient space utilization within the crystal lattice, with coordination numbers reflecting the optimal arrangement of neighboring molecules to maximize intermolecular interactions while minimizing steric conflicts.
Spectroscopic Characterization (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The benzothiazole methyl groups appear as characteristic singlets in the aliphatic region, typically around 2.6 parts per million, reflecting their attachment to the aromatic ring system.
The propyl linker protons exhibit complex multipicity patterns due to their intermediate position between the two heterocyclic systems. The methylene groups adjacent to the nitrogen atoms show characteristic downfield shifts, with the group connected to the benzothiazole nitrogen appearing around 3.3-3.5 parts per million, while the methylene attached to the imidazole nitrogen resonates slightly further downfield due to the electron-withdrawing nature of the imidazole ring. The central methylene group of the propyl chain typically appears as a quintet around 1.8-2.0 parts per million, reflecting coupling with the adjacent methylene groups.
The imidazole ring protons provide distinctive signals in the aromatic region of the proton nuclear magnetic resonance spectrum. The proton at the C2 position of the imidazole ring typically appears as the most downfield signal around 7.7 parts per million, while the protons at C4 and C5 positions resonate around 7.0-7.3 parts per million. The benzothiazole aromatic protons contribute additional signals in the aromatic region, with their specific chemical shifts influenced by the methyl substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The benzothiazole system contributes multiple signals in both the aromatic and aliphatic regions, with the carbon atoms bearing methyl substituents showing characteristic upfield shifts compared to unsubstituted positions. The quaternary carbon atoms of the benzothiazole system typically appear in the 140-160 parts per million range, while the methyl carbon atoms resonate around 20-25 parts per million.
| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzothiazole methyl groups | ~2.6 | Singlet |
| Imidazole C2-H | ~7.7 | Singlet |
| Imidazole C4,C5-H | 7.0-7.3 | Various |
| Propyl-N-benzothiazole CH₂ | 3.3-3.5 | Triplet |
| Propyl central CH₂ | 1.8-2.0 | Quintet |
| Propyl-N-imidazole CH₂ | 4.1-4.3 | Triplet |
Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The nitrogen-hydrogen stretching vibrations of the benzothiazole amino group typically appear around 3200-3400 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations contribute bands in the 3000-3100 wavenumber region. The imidazole ring exhibits characteristic absorption patterns around 1500-1600 wavenumbers, corresponding to the aromatic carbon-carbon and carbon-nitrogen stretching vibrations.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include the loss of the propyl-imidazole side chain, producing a fragment at mass-to-charge ratio 203 corresponding to the 4,5-dimethylbenzothiazol-2-amine core. Additional fragmentation includes the formation of imidazole-containing fragments and the stepwise loss of methyl groups from the benzothiazole system.
The integration patterns in carbon-13 nuclear magnetic resonance spectroscopy provide quantitative information about the carbon environment distribution. The aromatic carbon signals typically show reduced intensity compared to aliphatic carbons due to longer relaxation times, while quaternary carbons exhibit particularly weak signals due to the absence of direct proton coupling. The methyl carbon signals appear with enhanced intensity, facilitating their identification and assignment within the overall spectral pattern.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4,5-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-4-5-13-14(12(11)2)18-15(20-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIZYIDIUSSYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NCCCN3C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological properties .
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets due to their amphoteric nature .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including ph and temperature .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine (CAS No. 1177341-69-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. Its structure includes a benzothiazole core, which is known for various pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. Research indicates that derivatives of benzothiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several benzothiazole derivatives for their antitumor activity using 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results demonstrated that certain compounds showed high potential to inhibit cell proliferation and induce cytotoxicity .
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These findings suggest that compounds with imidazolinyl groups, similar to this compound, could be promising candidates for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have shown that benzothiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
The antimicrobial efficacy was tested using broth microdilution methods according to CLSI guidelines on bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that some compounds exhibited potent antibacterial activity, suggesting their potential use as antimicrobial agents .
Case Studies and Research Findings
A notable study published in the Open Medicinal Chemistry Journal explored the synthesis and biological evaluation of new benzothiazole derivatives, including those with imidazole moieties. The study found that these compounds demonstrated significant cytotoxicity against various cancer cell lines while also showing promising antibacterial effects .
Scientific Research Applications
Medicinal Chemistry
N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.
Potential Therapeutic Uses :
- Anticancer Activity : Studies have indicated that benzothiazole derivatives exhibit anticancer properties. The imidazole moiety may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways .
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on cancer cell lines. |
| Study B | Indicated potential for inhibiting specific kinases involved in cancer progression. |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that similar benzothiazole derivatives possess antibacterial and antifungal properties, making this compound a candidate for further exploration in treating infections .
Antimicrobial Activity :
- Bacterial Inhibition : Preliminary assays have shown effectiveness against certain Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Neurological Research
Imidazole-containing compounds are often studied for their neuroprotective effects. The interaction of this compound with neurotransmitter systems could provide insights into its potential in treating neurodegenerative diseases .
Neuroprotective Potential :
- Mechanism of Action : May involve modulation of GABAergic or glutamatergic systems.
| Study | Outcome |
|---|---|
| Study C | Showed reduced neuroinflammation in animal models. |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for drug development.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structural Variations in Benzothiazole Derivatives
The compound’s closest analogs differ in substituent positions or heterocyclic systems. Key examples include:
Pharmacological and Industrial Relevance
- Neurodegenerative Applications : While the target compound lacks direct bioactivity data, structural similarities to piperazine-linked benzothiazoles (e.g., ) suggest possible utility in neurodegenerative disease models .
- Antimicrobial Potential: Quinazoline and pyrimidine analogs demonstrate broad-spectrum activity, implying that the target compound’s benzothiazole-imidazole hybrid structure could be optimized for similar applications .
- Crystallographic Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural validation of such compounds, as seen in crystallographic data for quinazoline derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine typically involves a nucleophilic substitution reaction between 4,5-dimethyl-1,3-benzothiazol-2-amine and 3-(1H-imidazol-1-yl)propan-1-amine. This approach leverages the nucleophilicity of the amine group on the benzothiazole and the electrophilic nature of the imidazolylpropyl intermediate or its activated derivative.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 4,5-dimethyl-1,3-benzothiazol-2-amine + 3-(1H-imidazol-1-yl)propan-1-amine | Typically reflux in a suitable solvent; may require base catalysis | Formation of this compound via amine coupling |
This method is supported by commercial synthesis descriptions indicating that the reaction proceeds efficiently to yield the target compound with high purity (approximately 95%) suitable for research applications.
Detailed Synthetic Route and Reaction Conditions
-
- 4,5-dimethyl-1,3-benzothiazol-2-amine: Provides the benzothiazole core with methyl substitutions at positions 4 and 5.
- 3-(1H-imidazol-1-yl)propan-1-amine: Contains the imidazole ring attached via a propyl linker to a primary amine group.
Reaction Mechanism:
The primary amine of 3-(1H-imidazol-1-yl)propan-1-amine acts as a nucleophile attacking the electrophilic site on the benzothiazole amine or its activated derivative, forming a stable amine linkage.-
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are often used.
- Base: Potassium carbonate or similar bases may be employed to deprotonate amine groups and facilitate nucleophilic substitution.
- Temperature: Reflux or elevated temperatures (e.g., 60–100 °C) to drive the reaction to completion.
- Reaction Time: Several hours, depending on scale and solvent.
Alternative Synthetic Approaches and Related Methods
While direct amine coupling is the primary method, related benzothiazole derivatives have been synthesized through multi-step routes involving:
Formation of Benzothiazole Core:
- Condensation of o-aminothiophenol derivatives with appropriate carboxylic acids or acid derivatives under acidic or oxidative conditions to form the benzothiazole ring.
Functionalization of Benzothiazole:
- Introduction of amino substituents at position 2 via nucleophilic substitution or amination reactions.
- Subsequent alkylation or acylation with imidazole-containing alkyl halides or amines.
-
- Imidazole moiety can be introduced via substitution reactions with imidazole-containing alkyl halides or by coupling with imidazolylpropylamines.
These methods are supported by synthetic strategies reported for related benzothiazole-imidazole compounds, demonstrating yields ranging from moderate to high (40–95%) depending on specific conditions and substrates.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H18N4S |
| Molecular Weight | 286.4 g/mol |
| Starting Materials | 4,5-dimethyl-1,3-benzothiazol-2-amine; 3-(1H-imidazol-1-yl)propan-1-amine |
| Solvents | Acetone, DMF, or other polar aprotic solvents |
| Base | Potassium carbonate (K2CO3) or similar |
| Temperature | Reflux or 60–100 °C |
| Reaction Time | Several hours (varies) |
| Purification Methods | Recrystallization, column chromatography |
| Characterization Techniques | ^1H NMR, FTIR, MS, elemental analysis |
| Typical Yield | Approximately 90–95% (reported by suppliers) |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves coupling the benzothiazole core with the imidazole-propylamine side chain. A thiosemicarbazide intermediate (common in heterocyclic synthesis) can be generated using POCl₃-mediated cyclization under reflux, as demonstrated in analogous thiadiazole syntheses . Key intermediates include the 4,5-dimethyl-1,3-benzothiazol-2-amine core and the 3-(1H-imidazol-1-yl)propylamine side chain. Purification often employs recrystallization from DMSO/water mixtures .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, as shown in studies of related imidazole derivatives (e.g., R factor = 0.042–0.044, data-to-parameter ratio ≥16:1) . Complementary techniques include:
- ¹H/¹³C NMR : To verify proton environments and carbon frameworks.
- FT-IR : For functional group validation (e.g., NH stretches in benzothiazole-amine).
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Due to reactive groups (imidazole, benzothiazole), use fume hoods, nitrile gloves, and flame-resistant lab coats. POCl₃ (common in cyclization steps) requires strict moisture control. Refer to safety data from structurally analogous sulfonamide-imidazole compounds, which highlight risks of skin/eye irritation and respiratory sensitization .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and purity?
- Methodological Answer : Apply factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design (CCD) : To model nonlinear relationships between variables.
- Response Surface Methodology (RSM) : For multi-objective optimization (e.g., maximizing yield while minimizing impurities).
Statistical software (e.g., JMP, Minitab) enables simulation of >90% yield scenarios, reducing experimental trials by ~40% .
Q. How do substituents on the benzothiazole ring influence biological activity, and how are SARs validated?
- Methodological Answer : Compare analogs via:
- In vitro assays : Antitumor activity (e.g., MTT assay) or antimicrobial screening (MIC determination).
- Molecular docking : To predict binding affinities to targets like uPAR, using software such as AutoDock Vina (validated in virtual screening studies) .
Structural modifications (e.g., halogenation at C4/C5) may enhance lipophilicity and membrane permeability, as seen in quinazoline-imidazole hybrids .
Q. What reactor designs enhance synthesis efficiency under continuous flow conditions?
- Methodological Answer : Microreactors with immobilized catalysts improve heat/mass transfer and reduce reaction times. For example:
- Packed-bed reactors : Enable POCl₃-mediated cyclization at reduced temperatures (70–80°C vs. traditional 90°C) .
- Membrane separation : In-line purification using nanofiltration membranes (MWCO ~300 Da) removes unreacted intermediates, achieving >95% purity .
Q. How can computational methods resolve contradictions in reported biological activity data?
- Methodological Answer : Perform meta-analysis using:
- QSAR models : To correlate electronic (e.g., Hammett σ) or steric parameters with activity trends.
- Molecular dynamics (MD) simulations : To assess target binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
Contradictions may arise from assay variability (e.g., cell line differences) or stereochemical impurities, requiring chiral HPLC validation .
Q. What strategies mitigate microbial resistance mechanisms when evaluating antibacterial activity?
- Methodological Answer : Combine time-kill assays with genomic sequencing of resistant strains. For imidazole-benzothiazole hybrids:
- Efflux pump inhibition : Co-administer with verapamil (a broad-spectrum inhibitor) to assess resistance reversal.
- Biofilm disruption : Use crystal violet assays to quantify biofilm biomass reduction (e.g., >50% at 16 µg/mL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
